Febuxostat-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry .

作用機序

- Febuxostat-d7 is a xanthine oxidase inhibitor . Its primary target is the xanthine oxidase enzyme (XO). Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the synthesis of uric acid, leading to decreased serum uric acid levels.

Target of Action

生化学分析

Biochemical Properties

Febuxostat-d7, like its parent compound Febuxostat, primarily interacts with the enzyme xanthine oxidase . This enzyme is crucial in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid .

Cellular Effects

This compound impacts various cellular processes primarily by reducing the levels of uric acid, a product of purine metabolism . High levels of uric acid can lead to the formation of crystals in joints, causing inflammation and pain characteristic of gout . By reducing uric acid production, this compound alleviates these symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a half-life of approximately 5 to 8 hours . This suggests that the drug does not significantly accumulate over time during multiple dose administration .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via oxidation and acyl glucuronidation . The metabolites are then cleared by the kidney .

Transport and Distribution

Febuxostat, the parent compound, has an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L, suggesting it is distributed throughout the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) in the reaction mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and isolation of this compound .

化学反応の分析

Types of Reactions

Febuxostat-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

科学的研究の応用

Febuxostat-d7 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Febuxostat in biological samples.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Febuxostat.

Medicine: Utilized in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout.

類似化合物との比較

Similar Compounds

Allopurinol: Another xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.

Topiroxostat: A non-purine xanthine oxidase inhibitor similar to Febuxostat.

Oxypurinol: The active metabolite of Allopurinol, also an inhibitor of xanthine oxidase.

Uniqueness of Febuxostat-d7

This compound is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in bioanalytical research. Additionally, its selective inhibition of xanthine oxidase without being a purine analogue distinguishes it from other similar compounds .

特性

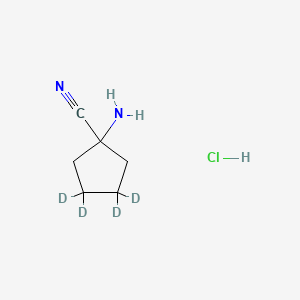

CAS番号 |

1285539-74-3 |

|---|---|

分子式 |

C16H16N2O3S |

分子量 |

323.418 |

IUPAC名 |

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |

InChIキー |

BQSJTQLCZDPROO-SCENNGIESA-N |

SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |

同義語 |

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7; |

製品の起源 |

United States |

Q1: Why is febuxostat-d7 used as an internal standard in analyzing febuxostat levels?

A: this compound is chemically very similar to febuxostat, but with deuterium atoms replacing some hydrogens. This difference allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior during sample preparation. [, ] This similarity in behavior ensures accurate quantification of febuxostat in biological samples like plasma. [, ]

Q2: How does the use of this compound improve the LC-MS/MS method for febuxostat quantification?

A: Incorporating this compound as an internal standard significantly enhances the sensitivity and accuracy of the LC-MS/MS method for febuxostat quantification. [, ] This is achieved by accounting for potential variations during sample preparation and ionization. By comparing the signal of febuxostat with the known concentration of this compound, researchers can precisely determine the amount of febuxostat present. [, ]

Q3: Can you provide an example of how this compound was employed in a pharmacokinetic study?

A: In a study investigating the interaction between febuxostat and the flavonoid morin in rats, this compound was crucial for accurate assessment of febuxostat pharmacokinetics. [] Researchers used a validated LC-MS/MS method with this compound as the internal standard to quantify febuxostat concentrations in rat plasma. This allowed them to determine key pharmacokinetic parameters like Cmax, AUC, and half-life, revealing that morin significantly impacted febuxostat's bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)